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Compound of Interest

Compound Name: 7-Nitroindole-3-carboxyaldehyde

Cat. No.: B088190

Introduction

7-Nitroindole-3-carboxaldehyde, a derivative of the indole heterocyclic system, is a compound
of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique molecular
architecture, featuring both a potent electron-withdrawing nitro group at the 7-position and a
reactive carboxaldehyde at the 3-position, makes it a versatile building block for the synthesis
of more complex, biologically active molecules.[1] A thorough understanding of its structural
and electronic properties is paramount for its effective utilization, and this is where
spectroscopic technigues provide an indispensable toolkit.

This technical guide offers an in-depth analysis of the expected spectroscopic data for 7-
Nitroindole-3-carboxaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS). While experimental spectra for this specific compound are not
readily available in public databases, this guide, grounded in established spectroscopic
principles and data from analogous structures, provides a robust framework for its
characterization. The protocols and interpretations herein are designed to empower
researchers in confirming the identity, purity, and structural intricacies of this important synthetic
intermediate.

Molecular Structure and Spectroscopic Overview
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The structural features of 7-Nitroindole-3-carboxaldehyde dictate its spectroscopic signature.
The indole core, a bicyclic aromatic system, gives rise to characteristic signals in both NMR
and IR spectroscopy. The presence of the nitro and carboxaldehyde substituents significantly
influences the electronic environment of the indole ring, leading to predictable shifts in the
spectral data compared to the parent indole.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fonthame="Arial",
fontsize=12]; edge [fontname="Arial", fontsize=10];

I/l Define nodes for atoms N1 [label="N", pos="0,0.5!", color="#4285F4", fontcolor="#FFFFFF"];
C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C3a [label="C", pos="0,-1.2!"];
C4 [label="C", pos="-1.2,-1.2!"]; C5 [label="C", pos="-2.4,-0.5!"]; C6 [label="C", pos="-2.4,0.5!"];
C7 [label="C", pos="-1.2,1.2!"]; C7a [label="C", pos="0,1.2!"]; H1 [label="H", pos="-0.5,0.5!",
fontsize=10]; H2 [label="H", pos="2.0,0.5!", fontsize=10]; H4 [label="H", pos="-1.2,-2.0!",
fontsize=10]; H5 [label="H", pos="-3.2,-0.5!", fontsize=10]; H6 [label="H", pos="-3.2,0.5!",
fontsize=10]; C_CHO [label="C", pos="2.4,-0.5!"]; H_CHO [label="H", pos="2.9,-1.0!",
fontsize=10]; O_CHO [label="0", pos="2.9,0!", color="#EA4335", fontcolor="#FFFFFF"];
N_NOZ2 [label="N", pos="-1.2,2.2!", color="#4285F4", fontcolor="#FFFFFF"]; O1_NO2
[label="0", pos="-0.5,2.7!", color="#EA4335", fontcolor="#FFFFFF"]; O2_NO2 [label="0",
pos="-1.9,2.7!", color="#EA4335", fontcolor="#FFFFFF"];

I/ Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 --
C7; C7 -- C7a; C7a -- N1; C3a -- C7a [style=dashed]; N1 -- H1; C2 -- H2; C4 -- H4; C5 -- H5;
C6 -- H6; C3 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C7 -- N_NO2;
N_NO2 -- O1_NO2 [style=double]; N_NO2 -- 0O2_NO2; }

Caption: Molecular structure of 7-Nitroindole-3-carboxaldehyde.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 7-Nitroindole-3-carboxaldehyde, both *H and 13C NMR will provide a wealth of
information regarding the connectivity and electronic environment of each atom.

Predicted *H NMR Spectral Data
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The *H NMR spectrum is expected to show distinct signals for each of the non-exchangeable
protons. The chemical shifts will be influenced by the aromaticity of the indole ring and the
strong electron-withdrawing effects of the nitro and carboxaldehyde groups.

Proton Assignment Pre.:dicted Chemical Multiplicity Coupling Constant
Shift (8, ppm) (J, H2)

H-1 (N-H) 11.0-12.0 brs

H-2 8.3-8.5 S

H-4 7.8-8.0 d ~8.0

H-5 73-75 t ~8.0

H-6 8.1-8.3 d ~8.0

Aldehyde H 9.9-10.1 S

Note: Predicted chemical shifts are based on the analysis of indole-3-carboxaldehyde and
related nitro-substituted aromatic compounds. The exact values may vary depending on the
solvent and concentration.

Interpretation of the *H NMR Spectrum:

e N-H Proton (H-1): The indole N-H proton is expected to be significantly deshielded,
appearing as a broad singlet at a very downfield chemical shift (11.0-12.0 ppm). This is due
to its acidic nature and involvement in hydrogen bonding.

« Indole Protons (H-2, H-4, H-5, H-6): The protons on the indole ring will exhibit characteristic
splitting patterns. H-2, being adjacent to the nitrogen and the carbon bearing the aldehyde
group, will be a singlet and significantly deshielded. The protons on the benzene portion of
the indole ring (H-4, H-5, and H-6) will form an AMX spin system. H-6 will be the most
deshielded of these three due to the anisotropic effect of the adjacent nitro group. H-4 will
also be downfield due to its proximity to the indole nitrogen and the fused ring system. H-5
will likely appear as a triplet, being coupled to both H-4 and H-6.

» Aldehyde Proton: The aldehyde proton will be a sharp singlet in the far downfield region (9.9-
10.1 ppm), a characteristic feature of carboxaldehydes.
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Predicted **C NMR Spectral Data

The 13C NMR spectrum will complement the *H NMR data, providing information on the carbon
skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 135 - 140
C-3 120 - 125
C-3a 125 - 130
C-4 120 - 125
C-5 128 - 132
C-6 118 - 122
C-7 140 - 145
C-7a 130 - 135
Aldehyde C=0 185 - 190

Note: Predicted chemical shifts are based on data for indole-3-carboxaldehyde and the known
effects of nitro-substituents on aromatic rings.

Interpretation of the 3C NMR Spectrum:

o Carbonyl Carbon: The most downfield signal will be that of the aldehyde carbonyl carbon,
typically appearing in the 185-190 ppm range.

o Aromatic Carbons: The eight carbons of the indole ring will resonate in the aromatic region
(110-145 ppm). The carbon bearing the nitro group (C-7) is expected to be significantly
deshielded. The other quaternary carbons (C-3, C-3a, and C-7a) will also have distinct
chemical shifts. The carbons bearing protons can be definitively assigned using a
Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates the carbon
signals with their directly attached protons.
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Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution *H and 3C NMR spectra of 7-Nitroindole-3-
carboxaldehyde.

Materials:

7-Nitroindole-3-carboxaldehyde sample

Deuterated dimethyl sulfoxide (DMSO-de)

NMR tubes (5 mm)

NMR spectrometer (400 MHz or higher recommended)

Procedure:

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 7-Nitroindole-3-carboxaldehyde.

o Dissolve the sample in approximately 0.6 mL of DMSO-ds in a clean, dry vial. DMSO-de is
a suitable solvent due to the compound's expected polarity and to ensure the observation
of the N-H proton.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of DMSO-de.
o Shim the magnetic field to achieve optimal resolution.

o Acquire a standard *H NMR spectrum. Typical parameters include a 30-degree pulse
angle, a 1-2 second relaxation delay, and 16-32 scans.
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o Acquire a proton-decoupled 3C NMR spectrum. A larger number of scans (e.g., 1024 or
more) will likely be necessary due to the lower natural abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the spectra and perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak of DMSO-de (6 = 2.50
ppm for *H and 6 = 39.52 ppm for 13C).

o Integrate the signals in the *H NMR spectrum and assign the peaks based on their
chemical shifts, multiplicities, and coupling constants.

o Assign the peaks in the 13C NMR spectrum based on their chemical shifts and comparison
with predicted values.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial",
fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fonthame="Arial", fontsize=10,
color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation”; style=filled; color="#E8FOFE"; node
[fillcolor="#FFFFFF"]; Dissolve [label="Dissolve 5-10 mg in\n0.6 mL DMSO-d6"]; Transfer
[label="Transfer to\nNMR tube"]; Dissolve -> Transfer; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node
[fillcolor="#FFFFFF"]; Lock [label="Lock & Shim"]; AcquireH1 [label="Acquire 1H Spectrum"];
AcquireC13 [label="Acquire 13C Spectrum”]; Lock -> AcquireH1 -> AcquireC13; }

subgraph "cluster_proc" { label = "Data Processing & Analysis"; style=filled; color="#FCE8EG6";
node [fillcolor="#FFFFFF"]; Process [label="Fourier Transform,\nPhasing, Baseline
Correction"]; Calibrate [label="Calibrate to\nSolvent Residual Peak"]; Assign [label="Assign
Peaks &\ninterpret Spectra”]; Process -> Calibrate -> Assign; }

Transfer -> Lock; AcquireC13 -> Process; }

Caption: A streamlined workflow for NMR analysis.
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Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 7-Nitroindole-3-carboxaldehyde is expected to show
characteristic absorption bands for the N-H, C=0, N-O, and aromatic C-H and C=C bonds.

Predicted IR SpectralData @@

Expected Wavenumber

Vibrational Mode Intensity
(cm~)

N-H Stretch 3300 - 3400 Medium, sharp

Aromatic C-H Stretch 3000 - 3100 Medium

Aldehyde C-H Stretch

2820 - 2850 and 2720 - 2750 Medium, sharp (Fermi doublet)

C=0 Stretch (Aldehyde) 1680 - 1700 Strong, sharp
Aromatic C=C Stretch 1580 - 1620 Medium

N-O Asymmetric Stretch 1500 - 1550 Strong

N-O Symmetric Stretch 1330 - 1370 Strong
Aromatic C-H Bending 750 - 850 Strong

Interpretation of the IR Spectrum:

e N-H Stretch: A medium to sharp peak around 3300-3400 cm~1 is indicative of the N-H
stretching vibration of the indole ring.

e C=0 Stretch: A strong, sharp absorption band in the region of 1680-1700 cm~!is a clear

indicator of the aldehyde carbonyl group. The conjugation with the indole ring will likely shift

this absorption to a slightly lower wavenumber compared to a simple aliphatic aldehyde.

e N-O Stretches: The nitro group will give rise to two strong absorption bands: an asymmetric
stretch between 1500-1550 cm~* and a symmetric stretch between 1330-1370 cm~*. These

are highly characteristic and confirm the presence of the nitro functionality.
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o Aromatic Vibrations: The spectrum will also feature absorptions corresponding to the
aromatic C-H stretching (above 3000 cm~1) and C=C stretching (around 1600 cm~1). Out-of-
plane C-H bending vibrations in the fingerprint region (750-850 cm~1) can provide
information about the substitution pattern of the benzene ring.

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum of solid 7-Nitroindole-3-carboxaldehyde.
Materials:

o 7-Nitroindole-3-carboxaldehyde sample

Potassium bromide (KBr), IR grade

Mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

o Sample Preparation (KBr Pellet Method):

[¢]

Thoroughly dry the KBr powder in an oven to remove any moisture.

o In a clean, dry agate mortar, grind a small amount (1-2 mg) of the 7-Nitroindole-3-
carboxaldehyde sample to a fine powder.

o Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly
with the sample by gentle grinding.

o Transfer the mixture to a pellet die.

o Use a hydraulic press to apply pressure and form a transparent or translucent KBr pellet.

» Data Acquisition:
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o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

» Data Processing and Analysis:
o The background spectrum is automatically subtracted from the sample spectrum.
o Identify and label the major absorption bands.

o Correlate the observed absorption bands with the functional groups present in 7-
Nitroindole-3-carboxaldehyde.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. The fragmentation pattern observed in the mass spectrum can also offer
valuable structural insights.

Predicted Mass Spectrum Data

lonization Method: Electron lonization (El)

m/z Proposed Fragment Significance

190 [CoHeN203]* Molecular lon (M*")

189 [M - H]* Loss of a hydrogen radical
160 [M - NOJ* Loss of nitric oxide

144 [M - NO2]* Loss of nitrogen dioxide
116 [CsHsN]* Further fragmentation

Interpretation of the Mass Spectrum:
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e Molecular lon Peak: The molecular ion peak (M*") is expected at an m/z value of 190,
corresponding to the molecular weight of 7-Nitroindole-3-carboxaldehyde. A high-resolution
mass spectrum would provide the exact mass, allowing for the determination of the
molecular formula.

o Fragmentation Pattern: Under electron ionization, the molecular ion is expected to undergo
fragmentation. Common fragmentation pathways for aromatic nitro compounds include the
loss of NO (30 amu) and NO2 (46 amu). The loss of a hydrogen radical (1 amu) from the
aldehyde or indole ring is also likely. Further fragmentation of the indole ring system would
lead to smaller fragment ions.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 7-Nitroindole-3-
carboxaldehyde using electron ionization mass spectrometry.

Materials:

o 7-Nitroindole-3-carboxaldehyde sample

 Volatile organic solvent (e.g., methanol or acetonitrile)

e GC-MS or a direct insertion probe MS system

Procedure:

o Sample Preparation:
o Prepare a dilute solution of the sample in a suitable volatile solvent.

» Data Acquisition (Direct Insertion Probe):
o Apply a small amount of the sample solution to the tip of the direct insertion probe.
o Allow the solvent to evaporate.

o Insert the probe into the ion source of the mass spectrometer.
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o Gradually heat the probe to volatilize the sample into the ion source.

o Acquire the mass spectrum using electron ionization (typically at 70 eV).

o Data Analysis:
o Identify the molecular ion peak.
o Analyze the fragmentation pattern and propose structures for the major fragment ions.

o If using a high-resolution instrument, determine the elemental composition of the
molecular ion and key fragments.

graph "Spectroscopic_Analysis_Logic" { rankdir=TB; node [shape=ellipse, style=filled,
fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge
[fontname="Arial", fontsize=10, color="#34A853"];

Compound [label="7-Nitroindole-3-carboxaldehyde", shape=box, style=rounded,
fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_techniques” { label = "Spectroscopic Techniques"; style=filled;
color="#F1F3F4"; NMR [label="NMR\n(*H & 13C)"]; IR [label="FT-IR"]; MS [label="Mass Spec"];

}

subgraph "cluster_information” { label = "Derived Information"; style=filled; color="#FBBCO05";
Connectivity [label="Connectivity &\nElectronic Environment"]; FunctionalGroups
[label="Functional Groups"]; MolecularWeight [label="Molecular Weight &\nFragmentation"]; }

Structure [label="Structural Elucidation", shape=box, style=rounded, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

Compound -> {NMR, IR, MS}; NMR -> Connectivity; IR -> FunctionalGroups; MS ->
MolecularWeight; {Connectivity, FunctionalGroups, MolecularWeight} -> Structure; }

Caption: Logical flow of spectroscopic analysis for structural elucidation.

Conclusion
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The comprehensive spectroscopic analysis outlined in this guide provides a robust framework
for the characterization of 7-Nitroindole-3-carboxaldehyde. By combining the insights from
NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of
this valuable synthetic intermediate. The detailed protocols provided herein serve as a practical
resource for obtaining high-quality spectroscopic data, ensuring the reliability and
reproducibility of experimental results. This multi-faceted spectroscopic approach is
fundamental to advancing the application of 7-Nitroindole-3-carboxaldehyde in the
development of novel therapeutics and complex molecular architectures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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